molecular formula C6H3Br2N3 B566838 2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1257705-07-9

2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No. B566838
CAS RN: 1257705-07-9
M. Wt: 276.919
InChI Key: LSTOPRBLSYPTFQ-UHFFFAOYSA-N
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Description

“2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the CAS Number: 1257705-07-9 . It has a molecular weight of 276.92 and its IUPAC name is 2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine . It is a light yellow solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle, which is structurally similar to “2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine”, is isoelectronic with purines . This means that the ring system of these compounds has the same number of π electrons and the same arrangement of atoms . This structural similarity allows these compounds to be used as possible surrogates of the purine ring .


Physical And Chemical Properties Analysis

“2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine” is a light yellow solid . It has a molecular weight of 276.92 and is stored at temperatures between 0-5°C .

Scientific Research Applications

Antidepressant Medication

The discovery of trazodone, a [1,2,4]-triazolopyridine derivative as a selective serotonin reuptake inhibitor for treating depression , suggests that 2,8-Dibromo derivatives could potentially be explored for similar pharmacological applications.

Anticancer Activity

Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have shown potent antitumor activities by acting on different targets such as tubulin and CDK2 . The brominated derivative may offer a novel approach to targeted cancer therapy.

Catalyst-Free Synthesis

An eco-friendly method for synthesizing [1,2,4]-triazolo[1,5-a]pyridines under microwave conditions without catalysts could be applicable to 2,8-Dibromo derivatives for greener chemistry practices.

Biological Activities

The scaffold is present in structures used in agriculture and medicinal chemistry with antibacterial, antifungal, antiviral, antiparasitic activities . The dibromo variant could enhance these properties or offer specificity.

Cell Cycle Arrest and Apoptosis Induction

Compounds in this class have been shown to induce cell cycle arrest and apoptosis in cancer cells , suggesting a potential application in cancer research and therapy.

Targeted Therapy Development

The structural uniqueness of [1,2,4]-triazolopyridines makes them candidates for developing new targeted therapies with minimal side effects .

properties

IUPAC Name

2,8-dibromo-[1,2,4]triazolo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-4-2-1-3-11-5(4)9-6(8)10-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTOPRBLSYPTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=N2)Br)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,8-Dibromo-[1,2,4]triazolo[1,5-a]pyridine was prepared from 8-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (0.50 g, 2.3 mmol) with copper(II) bromide (0.140 g, 0.627 mmol) and 48% aqueous hydrobromic acid (5 mL, 40 mmol) in a manner analogous to Step 68a. the reaction product was isolated as a pale yellow solid (0.55 g, 85%). MP=150-151° C. 1H NMR (400 MHz, (D3C)2SO, δ, ppm): 8.99 (d, J=6.7 Hz, 1H), 8.08 (d, J=7.7 Hz, 1H), 7.20 (t, J=7.4 Hz, 1H). MS=276, 278, 280 (MH)+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.14 g
Type
catalyst
Reaction Step One

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